Cas no 1824680-53-6 (1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide)

1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzyl group at the 1-position and an ethyl substituent at the 5-position, contributing to its unique physicochemical properties. The carboxamide functional group enhances its solubility and binding affinity, making it a versatile intermediate for drug development. This compound may exhibit bioactivity due to the triazole core, which is known for its role in modulating biological targets. Its synthetic accessibility and structural flexibility allow for further derivatization, enabling exploration in antimicrobial, anticancer, or enzyme inhibition studies. Suitable for research use under controlled conditions.
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide structure
1824680-53-6 structure
商品名:1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:1824680-53-6
MF:C12H14N4O
メガワット:230.265761852264
CID:6442398
PubChem ID:118535282

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
    • SCHEMBL17286364
    • 1824680-53-6
    • EN300-1610130
    • インチ: 1S/C12H14N4O/c1-2-10-11(12(13)17)14-15-16(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,17)
    • InChIKey: LCWYHHADPKDZQY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(CC)N(CC2C=CC=CC=2)N=N1)N

計算された属性

  • せいみつぶんしりょう: 230.11676108g/mol
  • どういたいしつりょう: 230.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 73.8Ų

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1610130-0.25g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
0.25g
$1209.0 2023-06-04
Enamine
EN300-1610130-2.5g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
2.5g
$2576.0 2023-06-04
Enamine
EN300-1610130-5.0g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
5g
$3812.0 2023-06-04
Enamine
EN300-1610130-10.0g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
10g
$5652.0 2023-06-04
Enamine
EN300-1610130-10000mg
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
10000mg
$5652.0 2023-09-23
Enamine
EN300-1610130-0.05g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
0.05g
$1104.0 2023-06-04
Enamine
EN300-1610130-250mg
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
250mg
$1209.0 2023-09-23
Enamine
EN300-1610130-5000mg
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
5000mg
$3812.0 2023-09-23
Enamine
EN300-1610130-0.5g
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
0.5g
$1262.0 2023-06-04
Enamine
EN300-1610130-100mg
1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
1824680-53-6
100mg
$1157.0 2023-09-23

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Professional Introduction to 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1824680-53-6)

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1824680-53-6, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The molecular framework of this substance incorporates a benzyl group, an ethyl substituent, and a triazole ring system, which collectively contribute to its distinctive reactivity and biological activity.

The benzyl group in 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide serves as a key pharmacophore, enhancing the compound's solubility and interaction with biological targets. This feature is particularly valuable in drug design, where optimal solubility is often a critical factor for achieving effective pharmacokinetic profiles. The presence of the ethyl substituent further modulates the compound's electronic and steric properties, influencing its binding affinity and metabolic stability. These structural elements make 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide a versatile scaffold for medicinal chemists seeking to develop innovative treatments.

The triazole ring system is another defining feature of this compound, contributing to its potential biological activity. Triazoles are well-known for their broad spectrum of pharmacological effects, including antifungal, antiviral, and anti-inflammatory properties. In recent years, there has been growing interest in harnessing the therapeutic potential of triazole derivatives in various disease contexts. The incorporation of a carboxamide functional group into the molecular structure enhances the compound's ability to interact with biological macromolecules such as proteins and enzymes. This interaction is crucial for modulating cellular processes and achieving desired therapeutic outcomes.

Recent research has highlighted the significance of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide in the development of novel pharmaceutical agents. Studies have demonstrated its potential efficacy in inhibiting specific enzymatic targets associated with inflammatory and infectious diseases. The compound's ability to modulate these pathways suggests its utility as a lead compound for further drug development. Additionally, computational modeling studies have been conducted to explore the binding interactions between 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide and target proteins. These studies have provided valuable insights into optimizing the compound's structure for improved potency and selectivity.

The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves key transformations such as condensation reactions, cyclization processes, and functional group modifications. Each step is carefully optimized to ensure high yield and purity of the final product. Advances in synthetic methodologies have enabled more efficient production processes for this compound, making it more accessible for research and development purposes.

In conclusion, 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1824680-53-6) is a promising compound with significant potential in pharmaceutical applications. Its unique molecular structure and diverse biological activities make it an attractive candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this are expected to play a crucial role in addressing unmet medical needs.

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